molecular formula C22H28N2O5S B257633 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Katalognummer B257633
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: HWEQNADHYXLEEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It is a highly selective inhibitor of the protein kinase BTK, which plays a critical role in the development and function of B cells and other immune cells.

Wirkmechanismus

2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a highly selective inhibitor of the protein kinase BTK, which is a critical component of the B cell receptor signaling pathway. By blocking BTK activity, 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide prevents the activation and proliferation of B cells, leading to the inhibition of cancer cell growth and the suppression of autoimmune responses. In addition, 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to modulate other signaling pathways, such as the NF-κB and PI3K/AKT pathways, which are involved in cell survival and inflammation.
Biochemical and Physiological Effects:
2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have potent and selective inhibitory activity against BTK, with an IC50 value of 0.85 nM. It also exhibits good pharmacokinetic properties, with a half-life of 8-10 hours and good oral bioavailability. In preclinical studies, 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells, as well as reduce inflammation and autoantibody production in models of autoimmune diseases. However, the safety and efficacy of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in humans are still under investigation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide as a research tool include its high potency and selectivity, good pharmacokinetic properties, and well-characterized mechanism of action. It can be used to study the role of BTK in cancer and autoimmune diseases, as well as to explore the potential of BTK inhibition as a therapeutic strategy. However, the limitations of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include its high cost and limited availability, as well as the need for further studies to determine its safety and efficacy in humans.

Zukünftige Richtungen

There are several future directions for the research and development of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. First, clinical trials are needed to evaluate the safety and efficacy of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in humans, particularly in patients with cancer and autoimmune diseases. Second, further studies are needed to elucidate the molecular mechanisms of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide action and to identify potential biomarkers for patient selection and treatment monitoring. Third, the combination of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with other targeted therapies or immunotherapies may enhance its therapeutic efficacy and overcome resistance mechanisms. Fourth, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic targets and treatment strategies. Overall, 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide represents a promising research tool and potential therapeutic agent for cancer and autoimmune diseases, and further studies are warranted to explore its full potential.

Synthesemethoden

The synthesis of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, including the preparation of the key intermediate tetrahydrobenzothiophene, the introduction of the amide and acetyl groups, and the final coupling of the methoxypropylamine moiety. The process is highly efficient and yields 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with high purity and potency. The chemical structure of 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is shown below:

Wissenschaftliche Forschungsanwendungen

2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases, showing promising results in terms of efficacy and safety. It has been shown to inhibit the growth and survival of various types of cancer cells, including chronic lymphocytic leukemia, mantle cell lymphoma, and multiple myeloma. In addition, 2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown potent anti-inflammatory and immunomodulatory effects in models of autoimmune diseases, such as rheumatoid arthritis and lupus.

Eigenschaften

Produktname

2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Molekularformel

C22H28N2O5S

Molekulargewicht

432.5 g/mol

IUPAC-Name

2-[[2-(4-methoxyphenoxy)acetyl]amino]-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H28N2O5S/c1-27-13-5-12-23-21(26)20-17-6-3-4-7-18(17)30-22(20)24-19(25)14-29-16-10-8-15(28-2)9-11-16/h8-11H,3-7,12-14H2,1-2H3,(H,23,26)(H,24,25)

InChI-Schlüssel

HWEQNADHYXLEEI-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)OC

Kanonische SMILES

COCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.